Methyl(p-nitrophenylsulfonyl)acetate

Description

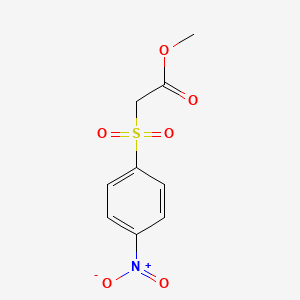

Methyl(p-nitrophenylsulfonyl)acetate is an organosulfur compound characterized by a methyl ester group linked to a sulfonyl moiety, which is further attached to a p-nitrophenyl aromatic ring. Its structure (SMILES: COC(=O)CS(=O)(=O)C1=CC=C([N+](=O)[O-])C=C1) highlights the electron-withdrawing nitro (-NO₂) and sulfonyl (-SO₂-) groups, which confer distinct reactivity and physicochemical properties. This compound is primarily utilized in organic synthesis as a sulfonating agent, protecting group, or intermediate in pharmaceuticals and agrochemicals due to its stability and electrophilic nature .

Properties

CAS No. |

14769-09-6 |

|---|---|

Molecular Formula |

C9H9NO6S |

Molecular Weight |

259.24 g/mol |

IUPAC Name |

methyl 2-(4-nitrophenyl)sulfonylacetate |

InChI |

InChI=1S/C9H9NO6S/c1-16-9(11)6-17(14,15)8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3 |

InChI Key |

GFTPIODGXLOSQK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl(p-nitrophenylsulfonyl)acetate is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds. Biology: It serves as a probe in biological studies to investigate enzyme activities and metabolic pathways. Medicine: The compound is utilized in the development of pharmaceuticals, especially in the synthesis of drugs that target specific biological pathways. Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl(p-nitrophenylsulfonyl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activities and influence metabolic processes.

Comparison with Similar Compounds

Ethyl [(4-Methylphenyl)sulfonyl]acetate

- Structure : Ethyl ester with a 4-methylphenylsulfonyl group (SMILES:

CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)C). - Key Differences :

- Substituent on Aromatic Ring : The methyl group at the para position (vs. nitro in the target compound) reduces electron-withdrawing effects, making the sulfonyl group less reactive in nucleophilic substitutions.

- Ester Group : Ethyl ester (vs. methyl) increases molecular weight (MW: ~242 g/mol vs. ~245 g/mol for the target compound) and slightly lowers volatility.

- Applications: Used in peptide synthesis as a tosyl (tosylate) protecting group. The methyl substituent enhances solubility in non-polar solvents compared to the nitro analog .

(4-Nitrophenyl)methyl Acetate

- Structure : p-Nitrobenzyl ester of acetic acid (SMILES:

CC(=O)OCc1ccc(cc1)[N+]([O-])=O). - Key Differences :

- Functional Group : The nitro group is attached to a benzyloxy moiety (vs. sulfonyl-linked acetate), altering reactivity. The benzyl ester is more labile under acidic or reductive conditions.

- LogP : Higher hydrophobicity (LogP: 1.73) compared to the target compound due to the absence of a polar sulfonyl group .

- Applications : Used as a UV-active protecting group in photolabile linkers for drug delivery systems.

Methyl (2-Chloro-6-Nitrophenoxy)acetate

- Structure: Chloro and nitro substituents on a phenoxy-linked acetate (SMILES: COC(=O)OC1=C(C(=CC=C1)Cl)[N+](=O)[O-]).

- Key Differences: Substituent Position: Chloro and nitro groups at the 2- and 6-positions create steric hindrance, reducing reactivity in aromatic substitutions. Functional Group: Phenoxy ester (vs. sulfonyl) lacks the strong electron-withdrawing effect of the sulfonyl group, making it less reactive in SN2 reactions.

- Applications : Intermediate in herbicide synthesis, leveraging the chloro-nitro motif for selective biological activity .

Physicochemical and Reactivity Comparison

| Property | Methyl(p-nitrophenylsulfonyl)acetate | Ethyl [(4-Methylphenyl)sulfonyl]acetate | (4-Nitrophenyl)methyl Acetate |

|---|---|---|---|

| Molecular Weight | ~245 g/mol | ~242 g/mol | 195.17 g/mol |

| LogP | ~1.2 (estimated) | ~1.5 | 1.73 |

| Boiling Point | >250°C (decomposes) | ~258°C | 258.7°C (analogous compound) |

| Reactivity | High (sulfonyl as leaving group) | Moderate (methyl reduces activation) | Low (benzyl ester stability) |

| Key Functional Groups | Sulfonyl, nitro, methyl ester | Sulfonyl, methyl, ethyl ester | Nitrobenzyl, acetate |

Acidity of α-Hydrogens

Solubility

- The nitro and sulfonyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduce compatibility with non-polar solvents compared to Ethyl [(4-Methylphenyl)sulfonyl]acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.